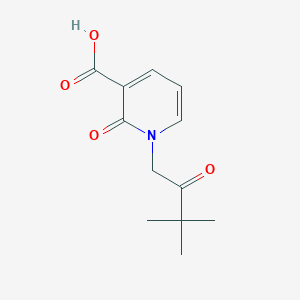
1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
描述
1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
The molecular formula of this compound is with a molecular weight of approximately 225.25 g/mol. It is characterized by the presence of a dihydropyridine ring which is known for various biological activities.
Biological Activity
The biological activity of this compound has been investigated in various studies, demonstrating several pharmacological effects:
Antimicrobial Activity
Research indicates that compounds similar to 1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Cytotoxicity
Cytotoxicity studies have been conducted to evaluate the safety profile of this compound. In vitro tests on human cell lines indicated that certain concentrations of the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety margin for therapeutic applications .
The mechanism by which this compound exerts its biological effects may involve the inhibition of bacterial biofilm formation and interference with cellular signaling pathways. The presence of specific functional groups within its structure is believed to play a critical role in its activity against microbial strains .
Case Studies
Several case studies have been documented to illustrate the biological activity of this compound:
- Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
Summary Table of Biological Activities
科学研究应用
Anticancer Activity
Research indicates that derivatives of 1-(3,3-Dimethyl-2-oxobutyl)-2-oxo-1,2-dihydropyridine have shown promising anticancer properties. For instance, studies have demonstrated that compounds with similar structural features can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound exhibits antimicrobial activity against several pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing potential as new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. Research suggests that it could help mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A derivative was tested in vitro against human pancreatic cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents.
- Case Study 2 : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of inflammation in the brain.
Data Tables
属性
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)9(14)7-13-6-4-5-8(10(13)15)11(16)17/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOPZMKJFJCWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=CC=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















